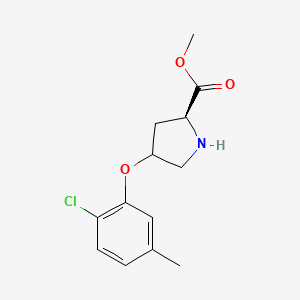

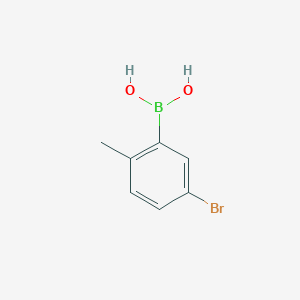

![molecular formula C11H12N2O3 B1439388 Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 885276-41-5](/img/structure/B1439388.png)

Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

説明

Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is an organic compound with the molecular formula C11H12N2O3 . It appears as a colorless or yellowish solid .

Synthesis Analysis

The synthesis of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate involves an acetyl methoxylation reaction . The specific steps include first reacting ethanol with benzyl magnesium bromide to obtain ethanol magnesium bromide, and then reacting with 2-methoxyethyl acetate to form the corresponding carboxylic acid ethyl ester product .

Molecular Structure Analysis

The molecular structure of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is represented by the InChI code 1S/C11H12N2O3/c1-3-16-11(14)9-6-12-13-7-8(15-2)4-5-10(9)13/h4-7H,3H2,1-2H3 . The average mass of the molecule is 220.225 Da and the monoisotopic mass is 220.084793 Da .

Physical And Chemical Properties Analysis

Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a solid at room temperature . It has a molecular weight of 220.23 . The compound should be stored in a sealed container in a dry environment at a temperature between 2-8°C .

科学的研究の応用

Synthesis of Novel Chemical Compounds

Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate serves as a precursor in the synthesis of various novel chemical compounds. For instance, it has been used in the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through reactions with different arylidinemalononitrile derivatives. These compounds have been synthesized under conditions that facilitate the formation of structurally diverse molecules with potential applications in medicinal chemistry and material science (Mohamed, 2021).

Antimicrobial Activity

Research has also focused on evaluating the antimicrobial properties of compounds derived from ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate. Novel series of pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines synthesized starting from this chemical have been screened for antimicrobial activity, showing promise in the development of new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Heterocyclic Chemistry

Further studies have explored its utility in heterocyclic chemistry, where it is used to generate new heterocyclic structures through recyclizations and ring-chain isomerism. These processes have led to the creation of compounds with potential applications in pharmaceuticals and agrochemicals. For example, reactions involving ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate have led to the formation of dihydroazolo[1,5-a]pyrimidines and their isomerization to different structures, contributing to the diversity of heterocyclic compounds available for further research and development (Goryaeva et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It may cause skin and eye irritation (H315-H319). Precautionary measures include avoiding direct contact, wearing appropriate personal protective equipment, and handling in accordance with good industrial hygiene and safety procedures .

特性

IUPAC Name |

ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-3-16-11(14)9-6-12-13-7-8(15-2)4-5-10(9)13/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPMTUQUGCKZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC(=CN2N=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670306 | |

| Record name | Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885276-41-5 | |

| Record name | Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

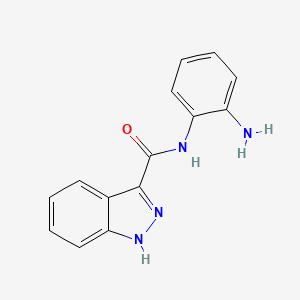

![3-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1439311.png)

![[2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B1439313.png)